molecular formula C12H8BrN B3272184 6-(Bromomethyl)-2-naphthonitrile CAS No. 56358-46-4

6-(Bromomethyl)-2-naphthonitrile

Cat. No.: B3272184
CAS No.: 56358-46-4
M. Wt: 246.1 g/mol
InChI Key: ORUYTMCMDRSBEU-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-2-naphthonitrile is an organic compound characterized by a bromomethyl group attached to the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)-2-naphthonitrile typically involves the bromomethylation of 2-naphthonitrile. One common method includes the reaction of 2-naphthonitrile with formaldehyde and hydrobromic acid. The reaction is carried out under acidic conditions, often using acetic acid as a solvent, to yield the desired bromomethylated product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 6-(Bromomethyl)-2-naphthonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Primary amines are the major products.

Scientific Research Applications

6-(Bromomethyl)-2-naphthonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-2-naphthonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitrile group can participate in various transformations, including reduction and hydrolysis, leading to a wide range of derivatives. These reactions are facilitated by the electronic properties of the naphthalene ring system, which stabilizes intermediates and transition states.

Comparison with Similar Compounds

  • 6-(Chloromethyl)-2-naphthonitrile
  • 6-(Hydroxymethyl)-2-naphthonitrile
  • 6-(Methoxymethyl)-2-naphthonitrile

Comparison: 6-(Bromomethyl)-2-naphthonitrile is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro and methoxy counterparts. The bromine atom’s larger size and lower electronegativity make it a better leaving group in nucleophilic substitution reactions, enhancing the compound’s utility in synthetic applications.

Properties

IUPAC Name

6-(bromomethyl)naphthalene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN/c13-7-9-1-3-12-6-10(8-14)2-4-11(12)5-9/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUYTMCMDRSBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C#N)C=C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

6.11 g of 6-methyl-2-naphthalenecarbonitrile was dissolved in 100 ml of carbon tetrachloride, and the solution was mixed with 6.63 g of N-bromosuccinimide and 30 mg of 2,2-azobis-iso-butylonitrile. After refluxing under heating for 4 hours, the resulting reaction solution was mixed with chloroform, washed with water, and then dried. By distilling off the solvent, 7.07 g of colorless 6-bromomethyl-2-naphthalenecarbonitrile was obtained.
Quantity
6.11 g
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100 mL
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6.63 g
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[Compound]
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2,2-azobis-iso-butylonitrile
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30 mg
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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